molecular formula C10H20N4O3 B1328605 Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate CAS No. 874842-90-7

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate

Cat. No.: B1328605
CAS No.: 874842-90-7
M. Wt: 244.29 g/mol
InChI Key: KLULCYVCVDSDPF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N4O3 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate and its derivatives are extensively studied for their synthesis and molecular structure. For instance, Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and characterized them using various spectroscopic studies. These compounds were found to have interesting molecular shapes and two-dimensional structures, with applications in antibacterial and antifungal activities (Kulkarni et al., 2016).

Crystallographic Studies

Crystal and molecular structure analyses are crucial aspects of studying tert-butyl piperazine-1-carboxylate derivatives. Mamat et al. (2012) reported on the crystal structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, revealing insights into bond lengths and angles, which are essential for understanding the compound's properties (Mamat, Flemming, & Köckerling, 2012).

Antimicrobial and Anthelmintic Activity

Research by Sanjeevarayappa et al. (2015) on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate explored its potential as an antibacterial and anthelmintic agent. The compound exhibited moderate activity in these areas, demonstrating its potential in pharmaceutical applications (Sanjeevarayappa et al., 2015).

Novel Chemistry and Pharmacological Core

Gumireddy et al. (2021) investigated a piperazine derivative with a pharmacologically useful core, highlighting the compound's potential in drug development and therapeutic applications (Gumireddy et al., 2021).

Corrosion Inhibition

In a study by Praveen et al. (2021), a novel heterocyclic compound, tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, showed significant potential as a corrosion inhibitor for carbon steel in acidic solutions. This highlights an industrial application of the compound beyond its biomedical uses (Praveen et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate”. These factors can include pH, temperature, presence of other molecules, and the specific biological environment where the compound is active .

Properties

IUPAC Name

tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLULCYVCVDSDPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

DIPEA (105 g, 0.81 mol) was added to a solution of tert-butyl piperazine-1-carboxylate (25.0 g, 0.134 mol) in DCM (250 mL) at 0° C., followed by the addition of triphosgene (92 g, 0.27 mol) in portions over a 40 min time period. The reaction mixture was stirred for at rt for 3 hrs, filtered and concentrated to afford 1-tert-butyl 4-trichloromethyl piperazine-1,4-dicarboxylate (50 g) as an oil. A solution of 1-tert-butyl 4-trichloromethyl piperazine-1,4-dicarboxylate (50 g, 0.145 mol) in THF (50 mL) was added dropwise over a 30 minute period to a solution of hydrazine hydrate (18 mL, 0.434 mol) in THF (150 mL). The reaction mixture was stirred at rt for 2 hrs, diluted with saturated sodium chloride (50 mL) and exacted with EtOAc (3×). The combined organic layer was washed with saturated sodium chloride (2×), dried with Na2SO4, and concentrated. The residue was purified by crystallization (3:1 petroleum ether/EtOAc) to obtain of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate, (13 g, 40% for two steps). ESI-MS (EI+, m/z): 245 [M+H]+. 1H-NMR (500 MHz, CDCl3): δ5.92 (s, 1H), 3.45-3.35 (m, 8H), 1.41 (s, 9H).
Name
1-tert-butyl 4-trichloromethyl piperazine-1,4-dicarboxylate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

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